ethyl 6-(3,5-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(3,5-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of ethyl 6-(3,5-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multicomponent reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as zinc chloride (ZnCl₂) in ethanol at elevated temperatures . This method is favored for its operational simplicity, mild reaction conditions, and high yield of the desired product .
Chemical Reactions Analysis
Ethyl 6-(3,5-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 6-(3,5-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of ethyl 6-(3,5-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves the inhibition of specific molecular targets, such as enzymes or receptors, that play a crucial role in disease pathways. For instance, in cancer treatment, the compound may inhibit enzymes involved in DNA replication, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to ethyl 6-(3,5-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate include:
Benzoxazoles: These compounds share a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.
This compound stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H22N4O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
ethyl 6-(3,5-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C24H22N4O6/c1-5-34-24(31)18-13-17-20(25-19-8-6-7-9-28(19)23(17)30)27(2)21(18)26-22(29)14-10-15(32-3)12-16(11-14)33-4/h6-13H,5H2,1-4H3 |
InChI Key |
MLWKUXKXJBAHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)OC)OC)C |
Origin of Product |
United States |
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